N-(3-Chloro-5-fluorophenyl)piperidine-4-carboxamide
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Overview
Description
N-(3-Chloro-5-fluorophenyl)piperidine-4-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group at the 4-position and a 3-chloro-5-fluorophenyl group. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-5-fluorophenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of Substituents: The 3-chloro-5-fluorophenyl group is introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Carboxamide Formation: The carboxamide group is introduced by reacting the piperidine derivative with an appropriate amine or amide under suitable conditions.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Hydroxylated derivatives or oxides.
Reduction Products: Amines or other reduced forms.
Substitution Products: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(3-Chloro-5-fluorophenyl)piperidine-4-carboxamide is used as a building block in the synthesis of various complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities, including its effects on various biological targets. It is used in the development of new therapeutic agents for treating diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(3-Chloro-2-methylphenyl)piperidine-4-carboxamide
- N-(3-Chloro-4-fluorophenyl)piperidine-4-carboxamide
- N-(3-Chloro-5-methylphenyl)piperidine-4-carboxamide
Comparison: N-(3-Chloro-5-fluorophenyl)piperidine-4-carboxamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the chlorine atom contributes to its reactivity and binding affinity .
Properties
IUPAC Name |
N-(3-chloro-5-fluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O/c13-9-5-10(14)7-11(6-9)16-12(17)8-1-3-15-4-2-8/h5-8,15H,1-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARDCLQWCJUILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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